Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorosulfonyl group, and an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Benzylation: The final step involves the benzylation of the carboxylate group, which can be achieved using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or sulfone.
Substitution: The trifluoromethyl and chlorosulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Sulfonamide or sulfone derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutics: Investigated for its potential use in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on biomolecules. The imidazo[1,2-a]pyrazine core provides a rigid framework that can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
- Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets.
Properties
Molecular Formula |
C16H15ClF3N3O4S |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H15ClF3N3O4S/c17-28(25,26)10-12-14(16(18,19)20)21-13-8-22(6-7-23(12)13)15(24)27-9-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
GEIJBRQRQNAJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CS(=O)(=O)Cl)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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